2-(3-Fluorophenyl)-3-methyl-butan-2-ol
Description
2-(3-Fluorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol with a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₅FO, featuring a 3-fluorophenyl group attached to a branched butanol backbone. The fluorine atom at the meta position on the phenyl ring likely enhances electronic effects, influencing solubility, acidity, and biological interactions compared to non-fluorinated or ortho/para-substituted analogs .
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVLBBHORIJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227825 | |
| Record name | 3-Fluoro-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37487-53-9 | |
| Record name | 3-Fluoro-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37487-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-α-methyl-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-3-methyl-butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This method offers a more scalable and cost-effective approach, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)-3-methylbutan-2-one.
Reduction: Various alcohol derivatives depending on the specific reducing agent used.
Substitution: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry
2-(3-Fluorophenyl)-3-methyl-butan-2-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
- Reduction : It can be reduced to yield alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution Reactions : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution.
Biology
The compound is under investigation for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) against S. aureus was found to be approximately 4.82 µM, suggesting significant antibacterial potential.
- Anti-inflammatory Effects : Preliminary research indicates that it may modulate inflammatory pathways, providing a basis for further therapeutic exploration in treating inflammatory conditions.
Medicine
In the medical field, this compound is being explored for its potential therapeutic properties:
- Analgesic Applications : The compound may exhibit pain-relieving effects, making it a candidate for pain management therapies.
- Development of New Drugs : Its unique properties could lead to the development of novel therapeutic agents targeting specific diseases.
Industry
This compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties. Its ability to interact with various biological systems also makes it a valuable component in specialty chemical manufacturing.
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound demonstrated promising results against S. aureus. The compound's MIC value was recorded at approximately 4.82 µM, indicating its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Potential
Research has indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs. Animal models have shown reduced symptoms associated with inflammation when administered this compound.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-3-methyl-butan-2-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Phenyl Alcohols
Notes:
- LogP: The fluorine atom in this compound increases hydrophobicity compared to non-fluorinated analogs .
- Steric Effects: The tertiary alcohol structure reduces acidity compared to primary/secondary alcohols (e.g., 2-fluorophenol, pKa ~8.3) .
Table 2: Branched Tertiary Alcohols
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Reference |
|---|---|---|---|---|
| 3-Methyl-2-butanol | C₅H₁₂O | 111 (at 25–111°C) | 0.824* | |
| 2-Methyl-2-butanol | C₅H₁₂O | 102 (at 25–102°C) | 0.808 |
Notes:
- The branched structure of this compound likely lowers its boiling point compared to linear alcohols due to reduced intermolecular forces.
Positional Effects of Fluorine
Table 3: Fluorine Substitution Impact
Notes:
- Meta-fluorine substitution balances electronic and steric effects, making it favorable in drug design for optimizing target engagement .
Biological Activity
2-(3-Fluorophenyl)-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(3-Fluorophenyl)-3-methylbutan-2-ol
- Molecular Formula : C₉H₁₃F₁O
- Molecular Weight : 158.20 g/mol
The presence of a fluorine atom in the phenyl ring is significant as it can enhance the compound's biological activity through increased lipophilicity and altered electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group in the molecule facilitates hydrogen bonding, which may influence enzyme activity or receptor binding affinity. Additionally, the fluorine atom can modify the electronic characteristics of the compound, potentially enhancing its interaction with biological targets.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it can inhibit bacterial growth, suggesting potential applications as an antimicrobial agent.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses revealed that the compound triggers apoptotic pathways in human breast adenocarcinoma cells (MCF-7), leading to cell cycle arrest and increased caspase activity .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(3-Fluorophenyl)-3-methyl-butan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using 3-fluorophenyl derivatives and methyl-substituted carbonyl precursors. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃) and temperature control (60–80°C) to minimize side reactions. Post-synthesis purification often involves column chromatography with hexane/ethyl acetate gradients. Yields typically range from 40–65%, with optimization focusing on stoichiometric ratios and moisture exclusion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and tertiary alcohol protons (δ 1.2–1.5 ppm).
- FT-IR : Confirm hydroxyl (O-H stretch ~3400 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 196.2 [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Ensure purity (>95%) via C, H, F quantification .
Q. How can researchers assess the compound’s purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>150°C indicates thermal stability).
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Periodic NMR checks are recommended to detect degradation .
Advanced Research Questions
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Studies : Use PubChem descriptors (e.g., topological polar surface area, logP) to estimate bioavailability and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Analyze interactions with cytochrome P450 enzymes to predict metabolic pathways.
- ADMET Prediction Tools : Software like SwissADME or ADMETlab2.0 can model absorption and toxicity profiles .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify threshold effects.
- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity.
- Structural Analog Comparison : Compare with fluorinated analogs (e.g., 2-(2-Fluorophenyl) derivatives) to isolate substituent effects .
Q. What in vitro assay designs are optimal for evaluating the compound’s neuroactive potential?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition experiments (e.g., γ-aminobutyric acid [GABA] receptors) with [³H]-labeled antagonists.
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y) upon compound exposure.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation rates .
Data Analysis and Reproducibility
Q. How should researchers resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Deuterated Solvent Calibration : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS).
- Impurity Profiling : Compare minor peaks with known byproducts (e.g., unreacted fluorophenyl intermediates).
- Collaborative Validation : Cross-validate spectra with independent labs using identical instrumentation .
Safety and Handling
Q. What safety protocols are essential for handling this compound in aqueous environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
